molecular formula C8H6Br2N2O B3294963 3,6-dibromo-4-methoxy-2H-indazole CAS No. 887568-67-4

3,6-dibromo-4-methoxy-2H-indazole

Cat. No.: B3294963
CAS No.: 887568-67-4
M. Wt: 305.95 g/mol
InChI Key: OUIPMKHQFVGCPZ-UHFFFAOYSA-N
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Description

3,6-Dibromo-4-methoxy-2H-indazole is a halogenated indazole derivative characterized by bromine substituents at positions 3 and 6, a methoxy group at position 4, and a tautomeric 2H-indazole core. Indazoles are nitrogen-containing heterocycles with a bicyclic structure (benzene fused to a pyrazole ring), making them valuable scaffolds in medicinal chemistry and materials science. The bromine atoms enhance molecular weight and hydrophobicity, while the methoxy group introduces electron-donating effects, influencing reactivity and intermolecular interactions.

Molecular Formula: C₈H₆Br₂N₂O
Molecular Weight: ~305.96 g/mol (calculated).

Properties

IUPAC Name

3,6-dibromo-4-methoxy-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2O/c1-13-6-3-4(9)2-5-7(6)8(10)12-11-5/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIPMKHQFVGCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=NNC(=C12)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dibromo-4-methoxy-2H-indazole typically involves the bromination of 4-methoxy-2H-indazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromo-4-methoxy-2H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, or primary amines. Reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-indazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that indazole derivatives, including 3,6-dibromo-4-methoxy-2H-indazole, exhibit significant anticancer properties. For example, studies have shown that modifications of indazole compounds can lead to potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression. Compounds with similar structures have demonstrated IC50 values in the nanomolar range against various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Antimicrobial Properties
Indazole derivatives have also been evaluated for their antimicrobial activities. The presence of bromine and methoxy groups enhances their interaction with biological targets, which may lead to effective inhibition of microbial growth. Specific studies have documented the synthesis of related compounds that exhibit broad-spectrum antimicrobial activity .

Biological Research

Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes involved in cellular signaling pathways. For instance, it has been shown to act as an inhibitor of FGFRs, which play critical roles in cell proliferation and survival. This inhibition can lead to reduced tumor growth in preclinical models . The mechanism often involves the compound binding to the ATP-binding site of the receptor kinases.

Neuropharmacological Applications
Indazoles have been explored for their effects on neurotransmitter systems. Some derivatives have been found to possess serotonin receptor antagonistic properties, which could be beneficial in treating conditions such as anxiety and depression. The structure-activity relationship (SAR) studies suggest that modifications on the indazole core can enhance selectivity and potency against specific receptor subtypes .

Material Science

Dyes and Pigments
The chemical structure of this compound allows it to be utilized in the synthesis of dyes and pigments. Its ability to absorb light at specific wavelengths makes it suitable for applications in the textile industry and organic electronics. Research into the photophysical properties of such compounds is ongoing, with a focus on optimizing their stability and colorfastness.

Synthetic Applications

Building Block in Organic Synthesis
this compound serves as an essential building block in organic synthesis. Its bromine substituents allow for further functionalization through nucleophilic substitution reactions, facilitating the creation of more complex molecules for pharmaceutical development . This versatility makes it a valuable compound in synthetic organic chemistry.

Case Studies

StudyFocusFindings
Zhao et al. (2018)FGFR InhibitionIdentified potent FGFR inhibitors among indazole derivatives; IC50 values < 100 nM .
Hah et al. (2019)Antiproliferative ActivityCompounds showed significant activity against melanoma cell lines; IC50 values as low as 38.6 nM .
Fishwick et al. (2020)CDK InhibitionDeveloped indazole-based derivatives with high selectivity for CDK8/19; demonstrated significant antiproliferative effects .

Mechanism of Action

The mechanism of action of 3,6-dibromo-4-methoxy-2H-indazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. For example, some derivatives may inhibit kinase enzymes, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

6-Bromo-4-methoxy-1H-indazole (CAS: 885519-21-1)

  • Substituents : Single bromine at position 6, methoxy at position 4, and 1H-indazole tautomer.
  • Molecular Formula : C₈H₇BrN₂O
  • Molecular Weight : 227.06 g/mol .
  • Key Differences : The absence of a bromine at position 3 reduces steric bulk and molecular weight compared to the 3,6-dibromo analog. The 1H-indazole tautomer may exhibit distinct electronic properties due to the position of the hydrogen atom on the pyrazole ring.

3-Bromo-6-chloro-2H-indazol-4-amine (CAS: 885519-95-9)

  • Substituents: Bromine at position 3, chlorine at position 6, and an amino group at position 4.
  • Molecular Formula : C₇H₆BrClN₃
  • Molecular Weight : ~262.50 g/mol (calculated).

5-Fluoro-2-substituted Benzo[d]imidazoles (e.g., from )

  • Substituents : Fluorine at position 5 and aryl/heteroaryl groups at position 2.
  • Molecular Framework : Benzoimidazole (benzene fused to an imidazole ring).
  • Key Differences : The benzoimidazole core lacks the pyrazole ring of indazoles, leading to distinct electronic and steric profiles. Fluorine’s strong electronegativity enhances metabolic stability compared to bromine or methoxy groups .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3,6-Dibromo-4-methoxy-2H-indazole Br (3,6), OMe (4) C₈H₆Br₂N₂O 305.96 Potential kinase inhibitor scaffold (inferred)
6-Bromo-4-methoxy-1H-indazole Br (6), OMe (4) C₈H₇BrN₂O 227.06 Intermediate in heterocyclic synthesis
3-Bromo-6-chloro-2H-indazol-4-amine Br (3), Cl (6), NH₂ (4) C₇H₆BrClN₃ 262.50 Candidate for bioactivity studies (safety data available)
5-Fluoro-2-(substituted) benzo[d]imidazole F (5), Ar (2) Varies Varies Analgesic/antimicrobial applications

Research Findings and Implications

  • Synthetic Challenges : Introducing bromine at position 3 may require directed ortho-metallation or transition-metal catalysis, as steric hindrance from the methoxy group complicates electrophilic substitution.
  • However, brominated indazoles are frequently explored as kinase inhibitors due to their ability to occupy hydrophobic binding pockets .
  • ’s safety data for 3-bromo-6-chloro-2H-indazol-4-amine emphasizes the need for PPE during synthesis .

Q & A

Q. What are the optimal synthetic routes for 3,6-dibromo-4-methoxy-2H-indazole, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions to introduce bromine substituents. For example, a Suzuki-Miyaura coupling can be employed using aryl boronic acids and brominated precursors under inert conditions. Key parameters include:
  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%) .
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at reflux .
  • Base : Cs₂CO₃ or K₂CO₃ to deprotonate intermediates .
    Yield optimization requires strict control of temperature (±2°C) and exclusion of moisture. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ resolves substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with emphasis on resolving bromine-heavy atom effects. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical [M+H]⁺ = 334.89 g/mol) .

Advanced Research Questions

Q. How do the bromine substituents influence the compound’s reactivity in cross-coupling reactions, and what mechanistic insights support this?

  • Methodological Answer : The 3,6-dibromo configuration enables sequential functionalization. The C-3 bromine is more electrophilic due to steric and electronic effects, making it reactive in Buchwald-Hartwig aminations. Mechanistic studies (e.g., DFT calculations) show:
  • Oxidative Addition : Pd(0) inserts into the C-Br bond at C-3 preferentially due to lower activation energy .
  • Steric Effects : Methoxy at C-4 hinders access to C-6 bromine, requiring bulky ligands (e.g., XPhos) for coupling .
    Experimental validation involves isolating intermediates via quenching reactions at timed intervals .

Q. What strategies resolve contradictions in reported biological activities (e.g., neuroprotective vs. cytotoxic effects) across studies?

  • Methodological Answer : Contradictions arise from assay variability (e.g., cell lines, concentrations). Mitigation strategies include:
  • Dose-Response Curves : Test across 5–6 log units (e.g., 1 nM–100 µM) to identify therapeutic windows .
  • Control Experiments : Use knockout cell lines (e.g., p53-null) to isolate mechanism-specific effects .
  • Meta-Analysis : Apply statistical tools (e.g., Cochrane Review) to harmonize data from disparate studies .

Q. How can researchers design experiments to assess the compound’s potential in organic electronics (e.g., OLEDs)?

  • Methodological Answer :
  • Photophysical Studies : Measure absorbance/emission spectra (UV-Vis, fluorescence) to determine bandgap and quantum yield.
  • Electrochemical Analysis : Cyclic voltammetry (CV) in anhydrous acetonitrile identifies HOMO/LUMO levels.
  • Device Fabrication : Spin-coat thin films (50–100 nm) on ITO substrates and test electroluminescence efficiency .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 50% vs. 75%) for similar routes?

  • Methodological Answer :
  • Parameter Screening : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading) .
  • Analytical Validation : Compare HPLC purity profiles and side-product formation (e.g., dehalogenation byproducts) .
  • Reproducibility Protocols : Publish detailed reaction logs (e.g., glovebox O₂ levels, stirring rates) in open-access repositories .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-dibromo-4-methoxy-2H-indazole
Reactant of Route 2
3,6-dibromo-4-methoxy-2H-indazole

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